(2E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide
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Overview
Description
(E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a benzyl group, a cyano group, and a dichlorophenyl-furyl moiety
Preparation Methods
The synthesis of (E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furyl Moiety: The synthesis begins with the preparation of the 5-(2,5-dichlorophenyl)-2-furyl intermediate.
Addition of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, where a suitable cyano precursor reacts with the furyl intermediate under basic conditions.
Formation of the Propenamide: The final step involves the condensation of the cyano-furyl intermediate with benzylamine to form the (E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE through a Knoevenagel condensation reaction.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
(E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific solvents like dichloromethane or tetrahydrofuran to facilitate the reactions.
Scientific Research Applications
(E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is explored for use in the development of advanced materials, including organic semiconductors and polymers.
Biological Research: The compound’s interactions with biological systems are investigated to understand its potential as a therapeutic agent or as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of (E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
(E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE can be compared with similar compounds such as:
2,5-Dichlorophenyl derivatives: These compounds share the dichlorophenyl moiety and exhibit similar chemical reactivity and biological activity.
Oxazole derivatives: Compounds containing the oxazole ring system, which are known for their diverse biological activities and are used in medicinal chemistry.
2-Aminothiazole derivatives:
The uniqueness of (E)-N~1~-BENZYL-2-CYANO-3-[5-(2,5-DICHLOROPHENYL)-2-FURYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H14Cl2N2O2 |
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Molecular Weight |
397.2 g/mol |
IUPAC Name |
(E)-N-benzyl-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C21H14Cl2N2O2/c22-16-6-8-19(23)18(11-16)20-9-7-17(27-20)10-15(12-24)21(26)25-13-14-4-2-1-3-5-14/h1-11H,13H2,(H,25,26)/b15-10+ |
InChI Key |
VCJUZLCMNIRSHW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl)C#N |
Origin of Product |
United States |
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